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molecular formula C4H9NO3S B2856456 3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 67838-56-6

3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No. B2856456
M. Wt: 151.18
InChI Key: GDMWWRUTCBSAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557095B2

Procedure details

Dioxide 7 (40 g, 0.17 mol) was placed in the glass liner within a 2 L Parr hydrogenator and dissolved in a mixture of IMS (150 ml) and iPrOAc (150 ml). A suspension of 5% palladium on carbon (Johnson Matthey type 392, 18 g) in iPrOAc (50 mL) was added and the suspension stirred under a hydrogen atmosphere of 70 psi for 3 days. After this time an NMR IPC was carried out that showed approx 15% benzylated material still present. After a further 4 days the reaction was 94% complete and it was decided to stop the hydrogenolysis. The palladium catalyst was filtered under nitrogen on a bed of celite, which was subsequently washed with IMS (250 mL) and iPrOAc (250 mL). The filtrate and washings were concentrated to give the crude product as an oil (26.26 g). The oil was purified by flash column chromatography (silica gel, DCM/methanol (9:1)) yielding 16.65 g (67%) of the hydroxyl-dioxide 8 as a white solid.
Name
Dioxide
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
18 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH:10]1[CH2:14][CH2:13][S:12](=[O:16])(=[O:15])[NH:11]1)C1C=CC=CC=1>C(OC(C)=O)(C)C.[Pd]>[OH:8][CH2:9][CH:10]1[CH2:14][CH2:13][S:12](=[O:16])(=[O:15])[NH:11]1

Inputs

Step One
Name
Dioxide
Quantity
40 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1NS(CC1)(=O)=O
Step Two
Name
IMS
Quantity
150 mL
Type
solvent
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)OC(=O)C
Step Three
Name
Quantity
18 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)OC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the suspension stirred under a hydrogen atmosphere of 70 psi for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
After a further 4 days the reaction was
Duration
4 d
FILTRATION
Type
FILTRATION
Details
The palladium catalyst was filtered under nitrogen on a bed of celite, which
WASH
Type
WASH
Details
was subsequently washed with IMS (250 mL) and iPrOAc (250 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate and washings were concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product as an oil (26.26 g)
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash column chromatography (silica gel, DCM/methanol (9:1))

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OCC1NS(CC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.65 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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